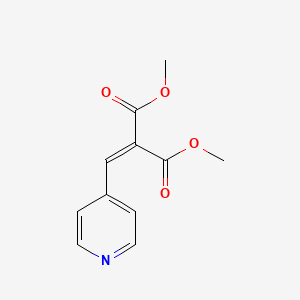

Dimethyl (4-pyridylmethylene)malonate

Description

Dimethyl (4-pyridylmethylene)malonate is an alkylidene malonate derivative featuring a 4-pyridyl substituent on the methylene carbon. This compound belongs to a class of active methylene compounds widely used in organic synthesis, particularly in Knoevenagel condensations, Michael additions, and as precursors for trisubstituted alkenes . The pyridyl group introduces nitrogen-based electronic and steric effects, which may enhance its utility in coordination chemistry or bioactive molecule synthesis compared to phenyl-substituted analogs.

Properties

CAS No. |

25842-51-7 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

dimethyl 2-(pyridin-4-ylmethylidene)propanedioate |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)9(11(14)16-2)7-8-3-5-12-6-4-8/h3-7H,1-2H3 |

InChI Key |

NUSLLFUERYZLSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=NC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Methylene Group

Arylidene vs. Heteroarylidene Substituents

- Dimethyl 2-(4-methylbenzylidene)malonate (): Structure: Contains a 4-methylphenyl group on the methylene carbon. Synthesis: Prepared via Knoevenagel condensation of dimethyl malonate with 4-methylbenzaldehyde, catalyzed by piperidine and acetic acid . Applications: Serves as a precursor for trisubstituted alkenes and participates in Michael additions. Its crystal structure (monoclinic, P21/c) shows intermolecular C–H···O interactions stabilizing the lattice . Reactivity: The electron-donating methyl group enhances the electrophilicity of the methylene carbon, facilitating nucleophilic attacks.

- Anticipated Reactivity: The pyridine ring’s electron-withdrawing nature may reduce methylene carbon electrophilicity compared to arylidene analogs. However, its ability to act as a ligand in metal complexes could enable applications in catalysis or supramolecular chemistry.

Functionalized Arylidene Groups

Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate ():

- Structure : Features hydroxyl and methoxy groups on the aryl ring.

- Applications : Polar substituents may enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., antioxidant or anti-inflammatory agents).

- Dimethyl 2-(4-aminophenyl)malonate (): Structure: Contains an amino group (–NH₂) on the aryl ring. Reactivity: The amino group allows for further functionalization (e.g., diazotization or Schiff base formation), expanding its utility in dye or polymer synthesis.

Ester Group Variations: Dimethyl vs. Diethyl

Reactivity and Catalytic Performance

highlights that electron-deficient methylene compounds (e.g., malononitrile) exhibit superior catalytic activity in Knoevenagel condensations compared to dimethyl malonate derivatives. Substituents on the arylidene group modulate electron density:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.